![molecular formula C17H26N2O3 B2489948 Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate CAS No. 1969287-83-9](/img/structure/B2489948.png)
Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including acylation, sulfonation, substitution, and reduction processes, highlighting a versatile approach to creating this complex molecule. A key step in the synthesis involves the diastereoselective reduction of chiral enaminoester, followed by efficient isomerization under basic conditions, leading to enantiomerically pure compounds (Min Wang et al., 2015; H. Jona et al., 2009).
Molecular Structure Analysis
Characterization and molecular structure analyses, including X-ray diffraction studies, offer insights into the compound's conformation and the arrangement of its atoms. These studies facilitate the understanding of its chemical behavior and interaction capabilities. The crystal structure analysis helps in revealing the stereogenic centers and spatial configuration which are crucial for its biological activity (C. Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthetic Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of various pharmacologically relevant molecules. For instance, its role in the synthesis of Vandetanib, an anti-cancer drug, highlights its importance in drug manufacturing processes. The synthesis involves multiple steps, including substitution, deprotection, and cyclization, which underscore the compound's versatility and value in industrial-scale production (W. Mi, 2015).
Role in Asymmetric Synthesis
The compound's application extends to the field of asymmetric synthesis, where it is used to create chiral building blocks for the construction of N-heterocycles. This is particularly significant in the synthesis of piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic agents. The use of chiral sulfinamides, including this compound, has revolutionized the stereoselective synthesis of amines and their derivatives, offering a pathway to structurally diverse and biologically active molecules (R. Philip et al., 2020).
Pharmacological Implications
Beyond its synthetic utility, the compound's structural features are relevant to the study of opiate pharmacology. Analog studies focusing on similar structures have contributed to understanding the activity of opiates, providing insights into the molecular basis of their effects. This research facilitates the development of new pharmacotherapies by exploring the relationship between chemical structure and biological activity (G. Brine et al., 1997).
Biotechnological Production and Biological Activities
The biotechnological production of related compounds, such as Rosmarinic acid, demonstrates the potential of using bioprocesses for mass-producing substances with significant biological activities. This approach aligns with sustainable practices and highlights the importance of chemical compounds in developing natural product-based therapeutics and food additives (A. Marchev et al., 2021).
Mechanism of Action
properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-14(15(18)11-19)12-5-7-13(21-4)8-6-12/h5-8,14-15H,9-11,18H2,1-4H3/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRAUYZWZUTUAO-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |
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